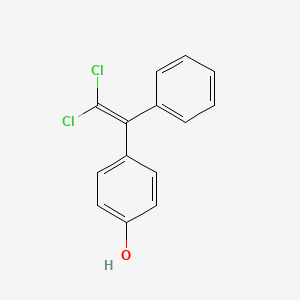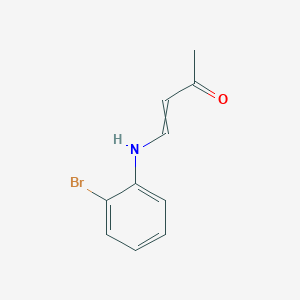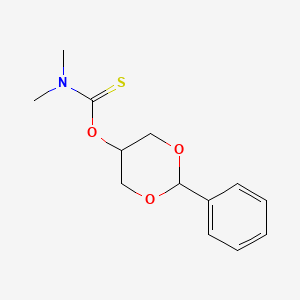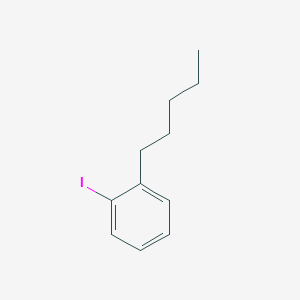![molecular formula C12H11Br3N2O2 B14338504 2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole CAS No. 101853-75-2](/img/structure/B14338504.png)
2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of three bromine atoms and a 3,4-dimethoxyphenylmethyl group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole can be achieved through various methods. One common approach involves the bromination of 1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazole derivatives with oxidized side chains.
Reduction: Formation of reduced imidazole derivatives with hydrogenated side chains.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing bromine atoms.
Scientific Research Applications
2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the 3,4-dimethoxyphenylmethyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Tribromoimidazole: Lacks the 3,4-dimethoxyphenylmethyl group.
1-[(3,4-Dimethoxyphenyl)methyl]-1H-imidazole: Lacks the bromine atoms.
2,4,5-Tribromo-1H-imidazole: Lacks the 3,4-dimethoxyphenylmethyl group.
Uniqueness
2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole is unique due to the presence of both the tribromo substitution pattern and the 3,4-dimethoxyphenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
101853-75-2 |
|---|---|
Molecular Formula |
C12H11Br3N2O2 |
Molecular Weight |
454.94 g/mol |
IUPAC Name |
2,4,5-tribromo-1-[(3,4-dimethoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C12H11Br3N2O2/c1-18-8-4-3-7(5-9(8)19-2)6-17-11(14)10(13)16-12(17)15/h3-5H,6H2,1-2H3 |
InChI Key |
NIPINCJHTCKQLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=C(N=C2Br)Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



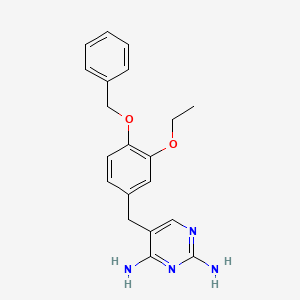
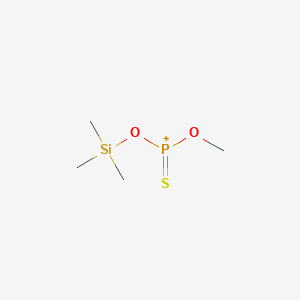

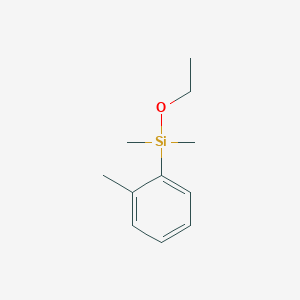
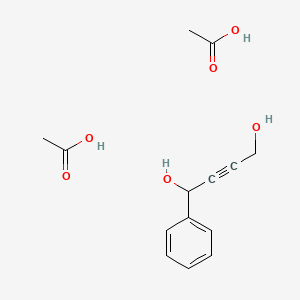

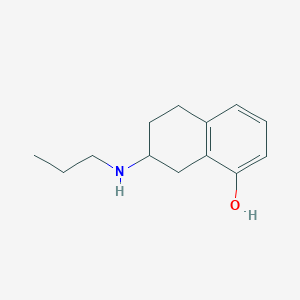
![2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)](/img/structure/B14338451.png)
